1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features both silyl and boronate functional groups. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the silyl group: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is often used in the presence of a base like imidazole to protect hydroxyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions:
Oxidation: The boronate group can be oxidized to form boronic acids.
Reduction: The pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.
Substitution: The silyl group can be substituted with other functional groups using fluoride sources like TBAF (tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: TBAF or other fluoride sources.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine depends on its application:
In organic synthesis: Acts as a nucleophile or electrophile in various reactions.
In biological systems: May interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the boronate group.
3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Lacks the silyl group.
Uniqueness
1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both silyl and boronate groups, which confer distinct reactivity and functional versatility.
Biological Activity
1-(tert-Butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including silyl and boronate functional groups, contribute to its reactivity and possible applications in drug discovery and development.
The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. Such interactions could lead to modulation of enzymatic activities or receptor signaling pathways, which are crucial for therapeutic effects.
Pharmacological Properties
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a broad spectrum of pharmacological properties. These include:
- Antitumor Activity : Some studies suggest that compounds with a similar scaffold have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : The compound may have potential applications in treating infections due to its activity against certain bacterial strains.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound could inhibit pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological activity. For instance:
- A study reported that pyrrolo[3,4-c]pyridine derivatives demonstrated significant inhibition of specific enzymes involved in cancer progression. The IC50 values ranged from low micromolar concentrations (6–22 μM), indicating potent activity against targets such as integrase enzymes in HIV treatment .
In Vivo Studies
In vivo pharmacokinetic studies have shown that some derivatives possess favorable absorption and metabolic profiles. For example:
- A highly soluble derivative exhibited good metabolic stability and low toxicity in animal models . This suggests potential for further development as a therapeutic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrrole-based compounds:
Compound Name | Structure Type | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|---|
Compound A | Pyrrolo[3,4-c]pyridine | Moderate (IC50 ~15 μM) | Active against S. aureus | Significant inhibition |
Compound B | Pyrrolopyridine | High (IC50 ~8 μM) | Active against E. coli | Moderate inhibition |
Target Compound | Pyrrolo[2,3-b]pyridine | Potential (not yet quantified) | Ongoing studies | Promising results |
Properties
Molecular Formula |
C19H31BN2O2Si |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]silane |
InChI |
InChI=1S/C19H31BN2O2Si/c1-17(2,3)25(8,9)22-13-15(14-11-10-12-21-16(14)22)20-23-18(4,5)19(6,7)24-20/h10-13H,1-9H3 |
InChI Key |
WHHAUVHXQBEWKE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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